![molecular formula C15H16N2O3S B5763900 2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5763900.png)
2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide
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Description
Synthesis Analysis
The synthesis of 2-{[(2,4-Dimethylphenyl)sulfonyl]amino}benzamide derivatives involves complex chemical reactions. For instance, Rublova et al. (2017) detailed the synthesis of two new structural isomers through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, highlighting the sterically hindered nature of these compounds and their synthesis pathways (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Mechanism of Action
Target of Action
A structurally similar compound, 5’-acetyl-4-{[(2,4-dimethylphenyl)sulfonyl]amino}-2,2’-bithiophene-5-carboxylic acid, is known to target the genome polyprotein in hepatitis c virus subtype 1b .
Biochemical Pathways
Given its potential target, it may be involved in pathways related to viral replication or protein synthesis in hepatitis c virus subtype 1b .
Result of Action
Based on its potential target, it may inhibit the function of the genome polyprotein in hepatitis c virus subtype 1b, potentially affecting viral replication .
properties
IUPAC Name |
2-[(2,4-dimethylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-7-8-14(11(2)9-10)21(19,20)17-13-6-4-3-5-12(13)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQCRDRHGJEGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,4-Dimethylphenyl)sulfonyl]amino}benzamide |
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